molecular formula C10H15N3O2 B2562253 2-Methyl-6-(morpholinomethyl)-4-pyrimidinol CAS No. 866155-60-4

2-Methyl-6-(morpholinomethyl)-4-pyrimidinol

Cat. No. B2562253
CAS RN: 866155-60-4
M. Wt: 209.249
InChI Key: PAIIAJPTGSYXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

  • Physical Properties

    • Melting Point : The compound’s melting point is approximately .

Scientific Research Applications

Discovery and Application in PI3K-AKT-mTOR Pathway Inhibitors

The discovery of a potent non-nitrogen containing morpholine isostere, mimicking the conformational utility of morpholine as a kinase hinge binder, led to its application in developing selective dual inhibitors of mTORC1 and mTORC2. This research underscores the compound's potential in targeting the PI3K-AKT-mTOR pathway, which is crucial for various cellular processes and cancer development (Hobbs et al., 2019).

Hydrogen-Bonded Sheet Structures

A study on the hydrogen-bonded sheet structures in neutral, anionic, and hydrated 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines revealed significant electronic polarization within the pyrimidine components. These structures play a crucial role in the development of hydrogen-bonded frameworks, which are essential in crystal engineering and the development of novel materials (Orozco et al., 2008).

Synthesis and Anti-inflammatory Activity

The synthesis of 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives showed notable anti-inflammatory activity in vivo, with some compounds more active than acetylsalicylic acid. This finding highlights the therapeutic potential of these derivatives as anti-inflammatory agents (Jakubkienė et al., 2003).

Diastereoselective Synthesis

Research into the diastereoselective synthesis of functionalized tetrahydropyrimidin-2-thiones, utilizing morpholine and other cyclic amines, presents these compounds as valuable intermediates for developing pharmaceuticals and agrochemicals. The study demonstrates the utility of these derivatives in constructing complex molecular architectures (Liu et al., 2014).

Antitumor and Imaging Agents

Synthesis and evaluation of morpholine derivatives for their antitumor activity and as potential PET imaging agents for diseases such as Parkinson's demonstrate the diverse biomedical applications of these compounds. These studies suggest the role of morpholine derivatives in both therapeutic and diagnostic fields, indicating their significance in advancing cancer treatment and neurodegenerative disease research (Wang et al., 2017; Gaonkar et al., 2018).

properties

IUPAC Name

2-methyl-4-(morpholin-4-ylmethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-8-11-9(6-10(14)12-8)7-13-2-4-15-5-3-13/h6H,2-5,7H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIIAJPTGSYXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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